molecular formula C8H17Cl2NO B13769410 Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride CAS No. 70729-69-0

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride

Cat. No.: B13769410
CAS No.: 70729-69-0
M. Wt: 214.13 g/mol
InChI Key: ROHZEENBJZUCSE-UHFFFAOYSA-M
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Description

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is a colorless or pale yellow solid that dissolves in water to form positively charged ions . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Chemical Reactions Analysis

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .

Comparison with Similar Compounds

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be compared to other quaternary ammonium compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique surfactant and antimicrobial properties .

Properties

CAS No.

70729-69-0

Molecular Formula

C8H17Cl2NO

Molecular Weight

214.13 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride

InChI

InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1

InChI Key

ROHZEENBJZUCSE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC=C)CC(CCl)O.[Cl-]

Origin of Product

United States

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